Cas no 2098052-13-0 (5-(2-Aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one)

5-(2-Aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo-pyrazinone derivative featuring a trifluoromethyl group and an aminoethyl side chain. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the synthesis of biologically active molecules. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the aminoethyl moiety provides a reactive handle for further functionalization. Its rigid heterocyclic core contributes to selective binding interactions, making it valuable for drug discovery applications. The compound is suitable for use in the development of kinase inhibitors or other small-molecule therapeutics targeting protein-protein interactions. Careful handling is recommended due to the reactive amine functionality.
5-(2-Aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one structure
2098052-13-0 structure
Product name:5-(2-Aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No:2098052-13-0
MF:C9H9F3N4O
MW:246.189171552658
CID:4775827

5-(2-Aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
    • 5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-one
    • 5-(2-Aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
    • Inchi: 1S/C9H9F3N4O/c10-9(11,12)7-5-6-8(17)15(2-1-13)3-4-16(6)14-7/h3-5H,1-2,13H2
    • InChI Key: NCHPUDHJODSRIF-UHFFFAOYSA-N
    • SMILES: FC(C1C=C2C(N(C=CN2N=1)CCN)=O)(F)F

Computed Properties

  • Exact Mass: 246.07284541 g/mol
  • Monoisotopic Mass: 246.07284541 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 64.2
  • Molecular Weight: 246.19

5-(2-Aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-1188-2.5g
5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
2098052-13-0 95%+
2.5g
$878.0 2023-09-07
Life Chemicals
F1907-1188-0.5g
5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
2098052-13-0 95%+
0.5g
$417.0 2023-09-07
Life Chemicals
F1907-1188-5g
5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
2098052-13-0 95%+
5g
$1317.0 2023-09-07
TRC
A258781-100mg
5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5h)-one
2098052-13-0
100mg
$ 115.00 2022-06-08
Life Chemicals
F1907-1188-1g
5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
2098052-13-0 95%+
1g
$439.0 2023-09-07
TRC
A258781-1g
5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5h)-one
2098052-13-0
1g
$ 635.00 2022-06-08
Life Chemicals
F1907-1188-10g
5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
2098052-13-0 95%+
10g
$1844.0 2023-09-07
Life Chemicals
F1907-1188-0.25g
5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
2098052-13-0 95%+
0.25g
$396.0 2023-09-07
TRC
A258781-500mg
5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5h)-one
2098052-13-0
500mg
$ 410.00 2022-06-08

Additional information on 5-(2-Aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-(2-Aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: A Promising Compound in Pharmaceutical Research

5-(2-Aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a structurally complex molecule that has garnered significant attention in the field of pharmaceutical chemistry due to its unique combination of functional groups and potential therapeutic applications. The compound's molecular framework incorporates a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is a heterocyclic system characterized by the presence of nitrogen atoms and a carbonyl group. The 2-(trifluoromethyl) substituent introduces fluorine atoms, enhancing the molecule's hydrophobicity and metabolic stability. The 5-(2-Aminoethyl) group adds a polar, amine-containing functionality that may influence the compound's solubility and biological activity.

Recent studies have highlighted the importance of pyrazolo[1,5-a]pyrazin-4(5H)-one scaffolds in the development of novel therapeutics. For example, a 2023 publication in Journal of Medicinal Chemistry demonstrated that derivatives of this core structure exhibit potent inhibitory activity against kinases involved in cancer progression. The 2-(trifluoromethyl) substitution was found to significantly enhance the compound's binding affinity to specific kinase targets, while the 5-(2-Aminoethyl) group may contribute to improved cellular permeability and metabolic stability.

The pyrazolo[1,5-a]pyrazin-3(4H)-one ring system is a key feature of this compound, as it allows for the incorporation of multiple pharmacophore elements. The presence of fluorine atoms in the 2-(trifluoromethyl) position is particularly noteworthy, as fluorine substitution is a common strategy in drug design to optimize physicochemical properties. A 2022 review in Drug Discovery Today emphasized that fluorinated heterocycles often exhibit enhanced metabolic stability and improved binding to biological targets, making them valuable in the development of long-acting therapeutics.

Research into the 5-(2-Aminoethyl) functionality has also revealed its potential to modulate cellular signaling pathways. A 2024 study published in ACS Chemical Biology showed that compounds containing this group can act as agonists or antagonists of specific G protein-coupled receptors (GPCRs), depending on the molecular context. This dual functionality suggests that the 5-(2-Aminoethyl) substituent may play a critical role in the compound's ability to interact with diverse biological targets.

The synthesis of 5-(2-Aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has been the subject of several recent advancements in organic chemistry. A 2023 paper in Organic Letters described a novel synthetic route that utilizes microwave-assisted conditions to efficiently produce the compound. This method reduces reaction times and improves yields, which is crucial for large-scale pharmaceutical production. The use of microwave technology in this context highlights the growing trend of adopting green chemistry practices in drug development.

Pharmacological studies on this compound have revealed its potential applications in the treatment of inflammatory diseases. A 2023 preclinical study in Pharmacological Research demonstrated that the compound exhibits significant anti-inflammatory activity in animal models of rheumatoid arthritis. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokine production, suggesting that this compound may be a promising candidate for the development of new anti-inflammatory therapies.

Further research has focused on the compound's potential as an inhibitor of specific enzymes involved in metabolic disorders. A 2024 study published in Journal of Biological Chemistry showed that the compound can selectively inhibit the activity of acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid synthesis. This finding suggests that the compound may have therapeutic potential in the management of metabolic syndromes and obesity-related conditions.

The pyrazolo[1,5-a]pyrazin-4(5H)-one core structure is also being explored for its potential in the development of antiviral agents. A 2023 study in Virology Journal reported that derivatives of this scaffold exhibit antiviral activity against several RNA viruses, including influenza and coronaviruses. The 2-(trifluoromethyl) substitution was found to enhance the compound's ability to inhibit viral replication, making it a promising candidate for the development of broad-spectrum antiviral drugs.

Despite its promising properties, the compound faces challenges related to its pharmacokinetic profile. A 2024 study in Drug Metabolism and Disposition identified potential metabolic pathways that could affect the compound's bioavailability. Researchers are currently exploring strategies to optimize the compound's metabolic stability, including the introduction of additional substituents and the modification of its molecular framework.

Overall, 5-(2-Aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one represents a significant advancement in the field of medicinal chemistry. Its unique combination of functional groups and structural features makes it a versatile platform for the development of novel therapeutics. As research in this area continues to evolve, it is likely that this compound will play an increasingly important role in the treatment of a wide range of diseases.

Future studies will need to focus on optimizing the compound's pharmacokinetic properties, as well as exploring its potential applications in other therapeutic areas. The development of new synthetic methods to produce this compound more efficiently will also be critical for its translation into clinical practice. As the field of pharmaceutical chemistry continues to advance, the potential of 5-(2-Aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is likely to expand, offering new opportunities for the treatment of complex diseases.

Additionally, the compound's potential for drug repurposing should not be overlooked. A 2023 study in Drug Repurposing Reviews suggested that existing drugs with similar molecular scaffolds may have therapeutic applications in combination with this compound. This approach could accelerate the development of new therapies by leveraging existing knowledge and research.

In conclusion, 5-(2-Aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a promising molecule with a wide range of potential applications in medicine. Its unique structural features and functional groups make it a valuable candidate for the development of novel therapeutics. As research in this area continues to advance, it is expected that this compound will play an increasingly important role in the treatment of various diseases, offering new hope for patients in need of effective therapies.

Further research is needed to fully understand the compound's mechanisms of action and to optimize its therapeutic potential. The continued exploration of this molecule's properties will undoubtedly contribute to the advancement of pharmaceutical science and the development of innovative treatments for a wide range of medical conditions.

As the field of medicinal chemistry continues to evolve, the study of 5-(2-Aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one will remain an important area of research. The insights gained from this work will not only enhance our understanding of the compound's properties but also pave the way for the development of new and improved therapeutic agents.

Finally, the potential of this compound underscores the importance of continued investment in pharmaceutical research and development. By exploring the full range of its properties and applications, scientists can unlock new possibilities for the treatment of complex diseases and improve patient outcomes. The journey of 5-(2-Aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is just beginning, and its impact on the field of medicine is likely to be significant in the years to come.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd